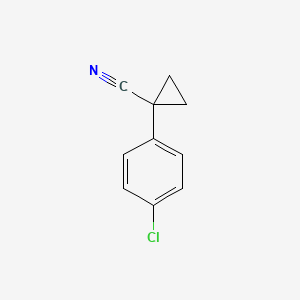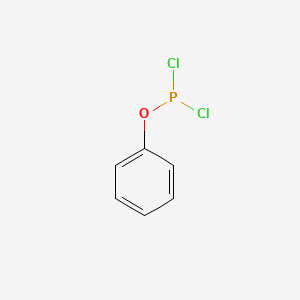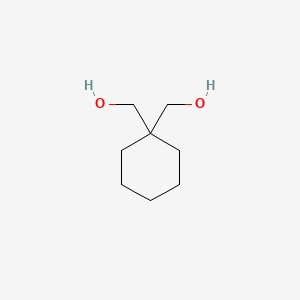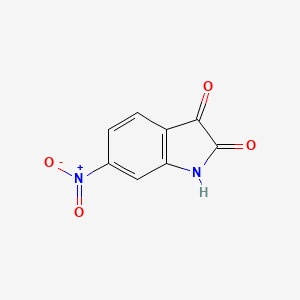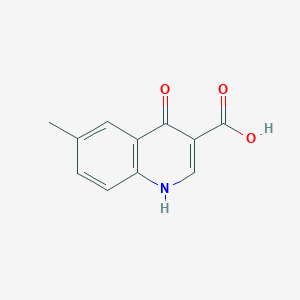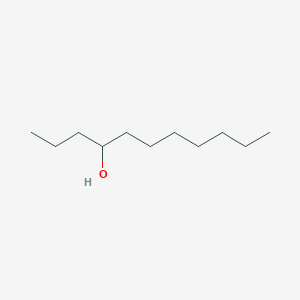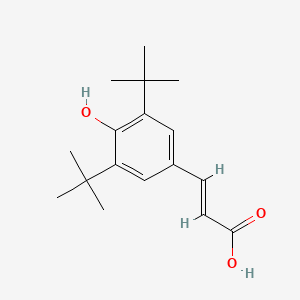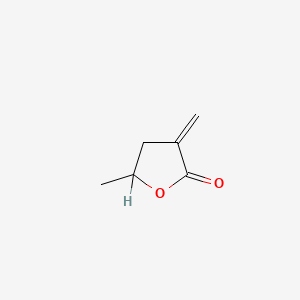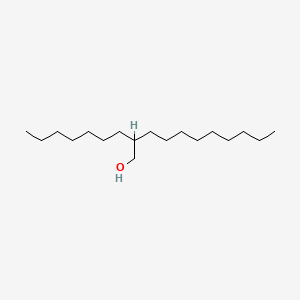
Irganox 1035
概要
説明
Irganox 1035 is a sulfur-containing primary phenolic antioxidant and heat stabilizer . It provides efficient processing stabilization, long-term thermal stability, excellent system compatibility, and low color . It is compatible with polymers including polyolefins, polyethylene, polypropylene, polybutene, styrene homo- and copolymers .
Molecular Structure Analysis
The molecular formula of Irganox 1035 is C38H58O6S . Its average mass is 642.929 Da and its monoisotopic mass is 642.395386 Da .
Chemical Reactions Analysis
Irganox 1035, like other Irganox compounds, can be quantified using sensitive and accurate analytical methods . In model experiments, Irganox 1035 has been shown to undergo quick oxidation at its sulfur atom .
Physical And Chemical Properties Analysis
Irganox 1035 is a white to off-white powder or granules . It has no odor and dusts can form an explosive mixture with air .
科学的研究の応用
Antioxidant Role in Polymer Degradation
Irganox 1035 has been studied for its role in inhibiting polymer degradation. In the electrical cable insulation of nuclear power plants, it has been found to inhibit chain oxidation and affect radical processes, influencing the thermal cross-linking capability of polyethylene (Boguski, Przybytniak, & Mirkowski, 2012).
Damping Properties in Polyacrylate Emulsion Hybrids
Research has shown that Irganox 1035 enhances the damping properties of polyacrylate emulsion (PAE) hybrids. By adding Irganox 1035 to PAE, the damping performance significantly improves, suggesting a promising application in damping materials (Zhou, Zhang, Zhang, Guo, & Wang, 2012).
Influence in Peroxide-Cured Low-Density Polyethylene
Irganox 1035, combined with other antioxidants, impacts the peroxide curing reaction and long-term stability of crosslinked low-density polyethylene. The study highlights the synergistic effects and aging resistance imparted by Irganox 1035 in these materials (Zhang, Yang, Song, & Zheng, 2012).
Photostabilization of Styrene-Butadiene Copolymer
The application of Irganox 1035 in photostabilization is evident in its ability to inhibit the photo-oxidation of styrene-butadiene copolymer. This shows the potential of Irganox 1035 in enhancing the stability of materials against photo-induced degradation (Nowakowska, 1985).
Processing Stability in Peroxide-Cure LDPE
Irganox 1035 influences the peroxide-cure reaction in low-density polyethylene (LDPE). The presence of Irganox 1035 reduces the storage modulus and scorch of LDPE, highlighting its role in modulating crosslinking kinetics and processing stability (Zhang, Yang, Song, & Zheng, 2012).
Characterization in Polymer Additives
Studies have used gel permeation chromatography with atmospheric pressure chemical ionization-mass spectrometry to analyze polymer additives like Irganox 1035, providing insights into the characterization and quantification of such antioxidants in polymers (Boborodea & Brookes, 2017).
作用機序
Target of Action
Irganox 1035, a sulfur-containing primary phenolic antioxidant and heat stabilizer, is primarily used for the processing stabilization of polyethylene wire and cable resins . It is also suitable for stabilization of organic polymers, particularly for hot melt adhesives as well as solventborne adhesives .
Mode of Action
Irganox 1035 acts as a primary antioxidant and heat stabilizer, providing efficient processing stabilization and long-term thermal stability . It interacts with its targets, namely polyethylene, polypropylene, polybutene, and other polymers such as styrene homo- and co-polymers , to protect them against thermo-oxidative degradation during manufacturing, processing, and end use .
Biochemical Pathways
As a primary antioxidant and heat stabilizer, it likely interacts with the oxidation pathways in the polymers, preventing thermo-oxidative degradation and thereby maintaining the integrity and performance of the materials .
Result of Action
The result of Irganox 1035’s action is the efficient processing stabilization and long-term thermal stability of the polymers it is used in . It provides excellent system compatibility, outstanding heat stability, and low color . It also eliminates concerns regarding micro-contaminants .
Action Environment
The action of Irganox 1035 can be influenced by environmental factors such as temperature and the presence of other additives. For instance, Irganox 1035 can be used with other additives such as primary and/or secondary antioxidants, Vitamin E, light stabilizers, other functional stabilizers, and fillers . The high quality of Irganox 1035 eliminates the concern over micro-contaminants that can affect the insulation properties of the wire .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[2-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyloxy]ethylsulfanyl]ethyl 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H58O6S/c1-35(2,3)27-21-25(22-28(33(27)41)36(4,5)6)13-15-31(39)43-17-19-45-20-18-44-32(40)16-14-26-23-29(37(7,8)9)34(42)30(24-26)38(10,11)12/h21-24,41-42H,13-20H2,1-12H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBJXXJYHWLXRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)OCCSCCOC(=O)CCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H58O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7028011 | |
| Record name | Thiodiethylene bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7028011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
642.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid; Other Solid, White to off-white solid; [EPA ChAMP: Hazard Characterization] White to off-white powder, granules, or pellets; Odorless; [Great Lakes Chemical MSDS] | |
| Record name | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 1,1'-(thiodi-2,1-ethanediyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,5-Bis(1,1-dimethylethyl)-4-hydroxybenzenepropanoic acid thiodi-2,1-ethanediyl ester | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11525 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Irganox 1035 | |
CAS RN |
41484-35-9 | |
| Record name | Thiodiethylene bis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41484-35-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anox 70 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041484359 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 1,1'-(thiodi-2,1-ethanediyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Thiodiethylene bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7028011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thiodiethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.340 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THIOETHYLENE GLYCOL BIS(3,5-DI-TERT-BUTYL-4-HYDROXYHYDROCINNAMATE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6F5OZW34JZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




